molecular formula C18H15F3N4O2S B6557910 N-[(pyridin-4-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040650-90-5

N-[(pyridin-4-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide

カタログ番号: B6557910
CAS番号: 1040650-90-5
分子量: 408.4 g/mol
InChIキー: VCBVFLFIIGTZGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[(pyridin-4-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide features a central 1,3-thiazole ring substituted with a 4-(trifluoromethoxy)phenylamino group at position 2 and an acetamide side chain at position 4. The acetamide moiety is further modified with a pyridin-4-ylmethyl group.

特性

IUPAC Name

N-(pyridin-4-ylmethyl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)27-15-3-1-13(2-4-15)24-17-25-14(11-28-17)9-16(26)23-10-12-5-7-22-8-6-12/h1-8,11H,9-10H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBVFLFIIGTZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Similarities and Key Variations

The following table highlights structural analogs and their variations in substituents, molecular weight, and pharmacological targets:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Pharmacological Target / Notes Reference
Target Compound C₁₈H₁₆F₃N₃O₂S - 4-(Trifluoromethoxy)phenylamino (thiazole C2)
- Pyridin-4-ylmethyl (acetamide N-substituent)
395.4 (estimated) Not explicitly stated; inferred thiazole-acetamide bioactivity N/A
Mirabegron (MBG) C₂₁H₂₄N₄O₂S - 2-Amino-1,3-thiazol-4-yl
- (2R)-2-hydroxy-2-phenylethylaminoethylphenyl
396.51 β3-Adrenergic receptor agonist; used for overactive bladder
N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide C₁₇H₁₄FN₃OS - 3-Fluoroanilino (thiazole C2)
- Unmodified acetamide
335.38 Structural analog with fluorophenyl group; potential kinase inhibition
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide C₁₇H₁₆N₃O₂S - 4-Methoxyphenyl (acetamide)
- Pyridin-3-yl (thiazole C4)
334.40 Unknown target; structural emphasis on pyridine and methoxy groups
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide C₁₉H₂₀N₄O₃S₂ - Aminosulfonyl and methyl (thiazole)
- 2-Pyridinylphenyl (acetamide)
432.52 Antiviral (herpesvirus); sulfonyl group enhances solubility
Dehydroxy Impurity (Imp A) of Mirabegron C₂₀H₂₂N₄OS - Phenethylaminoethylphenyl
- Lacks hydroxyl group of MBG
366.48 Reduced β3 activity due to absence of hydroxyl group

Key Observations:

  • Substituent Effects: The trifluoromethoxy group in the target compound may enhance metabolic stability and binding affinity compared to fluoro () or methoxy () substituents .
  • Pyridine Position: Pyridin-4-ylmethyl (target) vs.
  • Pharmacological Targets: While Mirabegron () targets β3-adrenoceptors, compounds with morpholine () or piperidine () substituents may engage kinases or ion channels, indicating divergent therapeutic applications.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Mirabegron (MBG) N-[5-(Aminosulfonyl)-...acetamide ()
Solubility Moderate (trifluoromethoxy increases lipophilicity) High (polar hydroxyl group) High (sulfonyl group enhances aqueous solubility)
Bioavailability Likely moderate (pyridine enhances absorption) 29–35% (oral) Not reported
Metabolic Stability High (C-F bonds resist oxidation) Moderate (hydroxyl group susceptible to conjugation) High (sulfonamide resists degradation)

Notes:

  • The trifluoromethoxy group in the target compound improves metabolic stability over Mirabegron’s hydroxyl group .
  • Sulfonamide-containing analogs () exhibit enhanced solubility, critical for oral administration .

Therapeutic Implications

  • Mirabegron (β3 Agonist): Validates the thiazole-acetamide scaffold for urological applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。